molecular formula C6H14IO3P B597439 Diethyl (2-iodoethyl)phosphonate CAS No. 142778-06-1

Diethyl (2-iodoethyl)phosphonate

Cat. No.: B597439
CAS No.: 142778-06-1
M. Wt: 292.053
InChI Key: FKWKNMRMNHERBH-UHFFFAOYSA-N
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Description

Diethyl (2-iodoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-iodoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-iodoethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 2-iodoethanol under suitable conditions to yield this compound .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, diethyl phosphonate can be coupled with 2-iodoethyl bromide in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of microwave irradiation to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-iodoethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, bases such as potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonates, while cycloaddition reactions can produce complex cyclic structures .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl (2-iodoethyl)phosphonate include:

Uniqueness

This compound is unique due to its specific reactivity conferred by the 2-iodoethyl group. This makes it particularly useful in cycloaddition reactions and as a precursor for the synthesis of complex molecules .

Properties

IUPAC Name

1-diethoxyphosphoryl-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14IO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWKNMRMNHERBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCI)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14IO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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